
Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate
Descripción general
Descripción
Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate is a chemical compound with the CAS Number: 227607-44-5 . It has a molecular weight of 156.18 . The IUPAC name for this compound is ethyl 1-methyl-3-oxocyclobutanecarboxylate . The physical form of this compound is liquid .
Synthesis Analysis
The synthesis of 3-oxocyclobutanecarboxylic acid, a related compound, involves acetone, bromine, and malononitrile as raw materials, with ethanol, DMF (dimethyl formamide), and water as solvents . Sodium iodide is used as an activating agent and tetrabutylammonium bromide (TBAB) as a phase transfer catalyst through a three-step reaction .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12O3/c1-3-11-7(10)8(2)4-6(9)5-8/h3-5H2,1-2H3 . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 3D structure for further analysis.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación
Chemical Reactions and Structural Analysis
Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate has been a subject of study in various chemical reactions and structural analyses. For instance, studies have shown its involvement in oxidative ring-opening reactions when reacted with RuO4, leading to the formation of methyl ethyl oxobutanedioates and 3-substituted ethyl methyl 2-oxopentanedioates (Graziano et al., 1996). Another study analyzed its crystal structure, highlighting the formation of a rigid skeleton formed by various planar rings, such as 2-pyrazoline, cyclobutane, and 2-isoxazoline, when it underwent specific chemical reactions (Gelli et al., 1994).
Synthesis and Characterization
This compound has been used in various synthesis processes. It acted as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines, leading to the formation of adducts with complete regioselectivity (Zhu et al., 2003). Moreover, its reaction with zinc and ethyl 6-bromo-2-oxo-2Н-chromene-3-carboxylate produced ethyl E-6-bromo-4-[1-(methoxycarbonyl)cyclobutyl]-2-oxochromene-3-carboxylate, whose structure was confirmed through X-ray crystallography (Kirillov et al., 2015).
Material Synthesis and Polymerization
The compound has also been utilized in the field of material science, particularly in the synthesis and polymerization of various materials. For instance, ethyl, isopropyl, β,β,β-trifluoroethyl, and phenyl 1-bicyclobutanecarboxylate monomers were synthesized from 1,1-cyclobutanedicarhoxylic acid and subjected to free radical polymerization, showing behavior similar to their vinyl counterparts (Drujon et al., 1993).
Biological and Pharmacological Studies
Although drug-related information was excluded, it's worth noting that the compound has been investigated in various biological contexts. For instance, studies have looked into its potential in creating dyes for liquid crystal displays due to its fluorescent properties (Bojinov & Grabchev, 2003).
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These codes indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P280, P301, P302, P305, P312, P338, P351, P352 , which provide safety measures to handle this compound.
Mecanismo De Acción
EMOCC must have affinity to bind to a receptor and intrinsic activity to activate it, leading to downstream signaling.
Biochemical Pathways:
EMOCC’s effects may involve specific biochemical pathways. For instance:
- Enzyme Modulation : EMOCC could inhibit or enhance the activity of intracellular enzymes. For example, inhibiting angiotensin-converting enzyme (ACE) affects the renin-angiotensin system .
Análisis Bioquímico
Biochemical Properties
Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate plays a significant role in biochemical reactions due to its reactive ketone and ester groups. These functional groups allow it to participate in nucleophilic addition and substitution reactions. The compound interacts with various enzymes, such as esterases and ketoreductases, which catalyze the hydrolysis of the ester bond and the reduction of the ketone group, respectively . These interactions are crucial for the compound’s role in metabolic pathways and its potential use in drug development.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis . Additionally, it affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes involved in metabolic and stress response pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can form covalent bonds with nucleophilic amino acid residues in enzyme active sites, leading to enzyme inhibition or activation . This interaction can result in the modulation of enzyme activity and subsequent changes in metabolic flux. Furthermore, the compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby altering the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade over time when exposed to light, heat, or moisture . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression. The extent of these effects can diminish over time as the compound degrades.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and improving stress response . At high doses, it can exhibit toxic or adverse effects, including cellular toxicity, organ damage, and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. The compound can be hydrolyzed by esterases to produce 1-methyl-3-oxocyclobutanecarboxylic acid, which can then undergo further metabolic transformations . These pathways are essential for the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s uptake into cells and its localization to specific cellular compartments . The compound’s distribution can influence its bioavailability and efficacy, as well as its potential side effects.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or mitochondria, where it exerts its biochemical effects . This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and participate in localized metabolic processes.
Propiedades
IUPAC Name |
ethyl 1-methyl-3-oxocyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-3-11-7(10)8(2)4-6(9)5-8/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULIHYFQPZMMLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201200932 | |
| Record name | Cyclobutanecarboxylic acid, 1-methyl-3-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201200932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
227607-44-5 | |
| Record name | Cyclobutanecarboxylic acid, 1-methyl-3-oxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=227607-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutanecarboxylic acid, 1-methyl-3-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201200932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 1-methyl-3-oxocyclobutane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



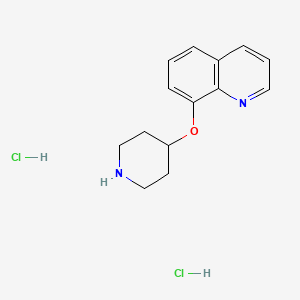

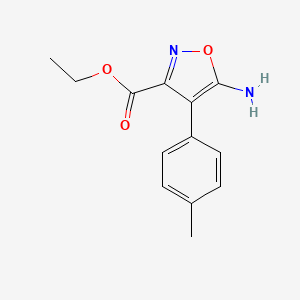
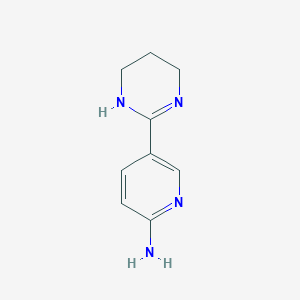

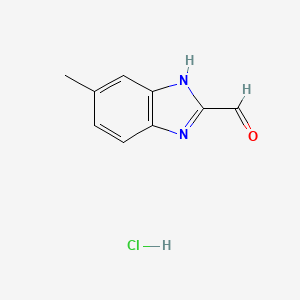
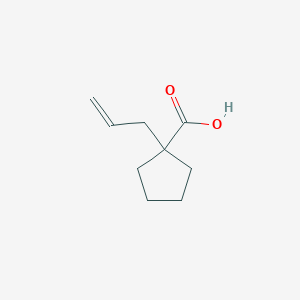
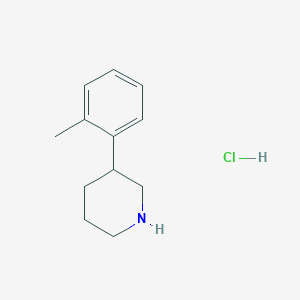
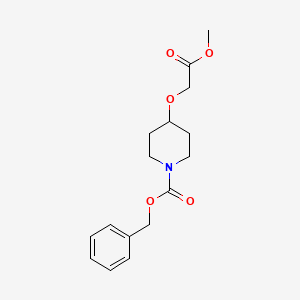
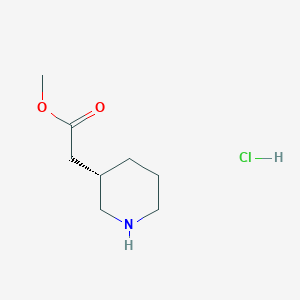
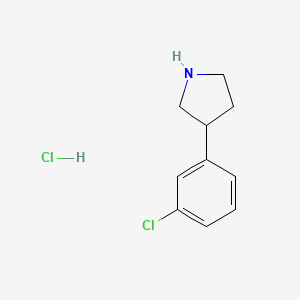
![2-[(3-Methyl-1,1-dioxidotetrahydro-3-thienyl)amino]ethanol hydrochloride](/img/structure/B1419479.png)
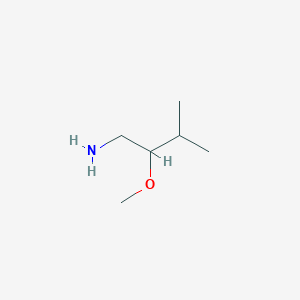
![{[1-(2-Methylbenzyl)piperidin-4-YL]methyl}-(pyridin-3-ylmethyl)amine trihydrochloride](/img/structure/B1419483.png)